![molecular formula C10H18INO B14886468 3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)
3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide is a chemical compound with the molecular formula C10H18INO. It is known for its unique bicyclic structure, which includes a nitrogen atom and an iodine ion. This compound is often used as a building block in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide typically involves the reaction of 3,3-dimethyl-7-oxo-3-azabicyclo[3.3.1]nonane with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-7-oxo-3-azabicyclo[3.3.1]nonane: A precursor to the iodide form.
7-Oxo-3-azonia-bicyclo[3.3.1]nonane derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness
3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H18INO |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-7-one;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-11(2)6-8-3-9(7-11)5-10(12)4-8;/h8-9H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BLBRODNAIUSWGZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC2CC(C1)CC(=O)C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


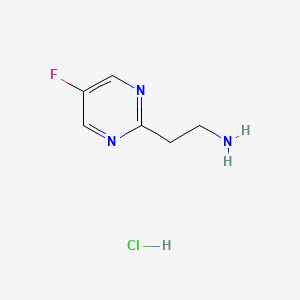

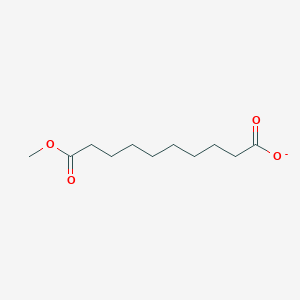
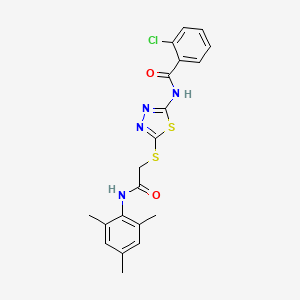
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
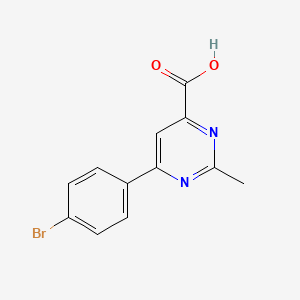
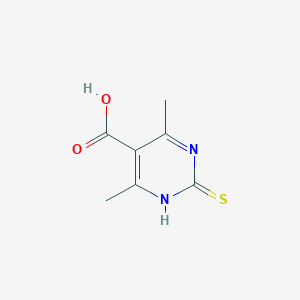

![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
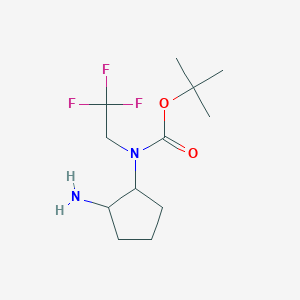
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
